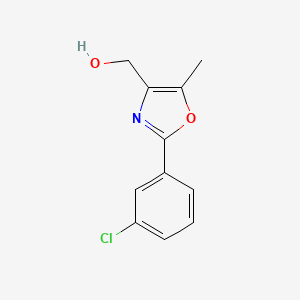

(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, incorporating the Hantzsch-Widman system for the oxazole core structure. The compound's International Union of Pure and Applied Chemistry name is [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol, which precisely describes the substitution pattern and functional group arrangement. This naming convention systematically identifies the positions of all substituents relative to the oxazole ring, with the numbering beginning from the oxygen atom and proceeding around the ring to establish unambiguous structural identification.

The molecular formula of the compound is C₁₁H₁₀ClNO₂, indicating a relatively compact structure with a molecular weight of 223.65 grams per mole. The structural identification is further supported by the Simplified Molecular Input Line Entry System notation CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CO, which provides a linear representation of the molecular structure suitable for database storage and computational analysis. The corresponding International Chemical Identifier key QNNMBYVYHPDHBG-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in chemical databases worldwide.

Table 1: Structural Identification Parameters for this compound

The structural features of this compound exemplify the sophisticated architecture possible within oxazole chemistry. The oxazole ring itself represents an aromatic heterocycle with intermediate basicity compared to other nitrogen-containing heterocycles, exhibiting a conjugate acid with a negative logarithm of the acid dissociation constant of 0.8, significantly less basic than imidazoles which have a negative logarithm of the acid dissociation constant of 7. This reduced basicity influences the compound's chemical reactivity and potential biological interactions, particularly in physiological environments where protonation states can affect molecular recognition and binding affinity.

The 3-chlorophenyl substituent at the 2-position of the oxazole ring introduces significant electronic and steric effects that influence the compound's overall properties. The meta-substitution pattern of the chlorine atom creates an asymmetric electronic distribution within the phenyl ring, potentially affecting both the compound's lipophilicity and its ability to engage in specific molecular interactions. The presence of the chlorine substituent also provides opportunities for further chemical modification through various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex derivatives.

The primary alcohol functionality represented by the methanol group at the 4-position of the oxazole ring serves multiple important functions within the molecular architecture. This functional group enhances the compound's water solubility compared to purely aromatic analogues while simultaneously providing a site for potential hydrogen bonding interactions with biological targets. The positioning of this hydroxyl group adjacent to the oxazole nitrogen atom creates opportunities for intramolecular interactions that may influence the compound's conformational preferences and overall three-dimensional structure.

Historical Context of Oxazole Derivatives in Medicinal Chemistry

The historical development of oxazole derivatives in medicinal chemistry represents one of the most successful examples of heterocyclic scaffold utilization in pharmaceutical research. The parent oxazole compound was first characterized as part of a vast class of heterocyclic aromatic organic compounds that would eventually prove to be among the most valuable building blocks in drug discovery. The recognition of oxazoles as privileged scaffolds emerged gradually through decades of systematic investigation into their chemical properties and biological activities, culminating in the current understanding that these compounds offer unique advantages in medicinal chemistry applications.

The evolution of oxazole-based medicinal chemistry gained significant momentum with the development of reliable synthetic methodologies, particularly the Robinson-Gabriel synthesis, which provided chemists with practical access to diverse oxazole derivatives. This classical synthetic route, involving the dehydration of 2-acylaminoketones, was first described in 1909 and 1910 by Sir Robert Robinson and Siegmund Gabriel respectively, establishing the foundation for systematic exploration of oxazole chemical space. The availability of robust synthetic methods enabled medicinal chemists to systematically investigate structure-activity relationships within the oxazole family, leading to the identification of numerous bioactive compounds with therapeutic potential.

The pharmaceutical significance of oxazole derivatives became increasingly apparent through the latter half of the twentieth century as multiple drug discovery programs successfully utilized oxazole scaffolds to achieve desired biological activities. The development of oxaprozin, a nonsteroidal anti-inflammatory drug containing an oxazole moiety, marked an important milestone in the clinical validation of this chemical class. Oxaprozin was originally patented in 1967 and received approval for medical use in 1983, demonstrating the viability of oxazole-containing compounds as therapeutic agents. The success of oxaprozin in treating osteoarthritis and rheumatoid arthritis provided compelling evidence for the therapeutic potential of carefully designed oxazole derivatives.

Recent comprehensive analyses of United States Food and Drug Administration-approved pharmaceuticals have revealed that more than twenty drugs containing oxazole and isoxazole nuclei have achieved clinical success across various therapeutic areas. This remarkable achievement rate reflects the unique physicochemical properties that these heterocyclic systems confer upon pharmaceutical candidates, often resulting in superior pharmacokinetic profiles and pharmacological effects compared to drugs containing similar heterocycles. The success of oxazole-containing pharmaceuticals has been attributed to their optimal balance of lipophilicity, metabolic stability, and target selectivity, characteristics that are often difficult to achieve with other heterocyclic scaffolds.

Table 2: Historical Milestones in Oxazole-Based Medicinal Chemistry

The contemporary understanding of oxazole derivatives in medicinal chemistry has been significantly enhanced by advances in computational chemistry and structure-based drug design. Modern medicinal chemists now recognize that the five-membered oxazole heterocycle offers unique bioisosterism properties that can be strategically exploited to optimize drug-target interactions. The aromatic character of the oxazole ring, while less pronounced than that of thiazoles, provides sufficient electronic delocalization to support favorable binding interactions with protein targets while maintaining appropriate metabolic stability.

The development of sophisticated synthetic methodologies has greatly expanded the chemical space accessible within oxazole chemistry, enabling the preparation of increasingly complex derivatives such as this compound. Recent reports describe ultrasound-assisted, one-pot, three-component synthesis approaches that allow for rapid access to diverse oxazole libraries, facilitating systematic structure-activity relationship studies. These advances in synthetic efficiency have accelerated the pace of oxazole-based drug discovery, enabling medicinal chemists to more rapidly explore the therapeutic potential of novel derivatives.

The recognition that oxazoles represent a perfect pre-built platform for scaffold development in medicinal chemistry has led to their incorporation into numerous drug discovery programs targeting diverse therapeutic areas including antimicrobial, anti-inflammatory, antitubercular, antiviral, antifungal, antineoplastic, and antioxidant applications. This broad spectrum of biological activities reflects the versatility of the oxazole scaffold and its ability to be successfully modified to achieve selectivity for specific biological targets. The historical success of oxazole derivatives in medicinal chemistry provides strong precedent for continued investigation of compounds such as this compound as potential therapeutic agents.

Propriétés

IUPAC Name |

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-11(15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNMBYVYHPDHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities.

Activité Biologique

(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol is a compound characterized by its oxazole ring, which is known for diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

The compound features:

- Oxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.

- Chlorophenyl Group : A 3-chlorophenyl substituent at the 2-position.

- Methanol Group : A hydroxymethyl group at the 4-position.

This unique combination of functional groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with oxazole structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi. For instance, oxazole derivatives have been linked to antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound's potential antiviral activity has been investigated, particularly in relation to its ability to inhibit viral replication. Similar oxazole compounds have shown activity against viruses such as influenza and HIV. The mechanism may involve the inhibition of viral enzymes or interference with viral entry into host cells .

Anticancer Properties

Studies have highlighted the anticancer potential of oxazole derivatives. This compound is being explored for its ability to induce apoptosis in cancer cells. Research indicates that it may modulate signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could interact with various receptors, influencing signaling cascades that regulate cell growth and differentiation.

- Gene Expression Alteration : The compound may affect the expression of genes related to inflammation, apoptosis, and cell cycle regulation .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Starting Materials : Utilizing 3-chlorobenzaldehyde and appropriate oxazole precursors.

- Reaction Conditions : Conducting reactions under controlled temperatures and using solvents conducive to oxazole formation.

- Final Steps : Reduction processes to convert intermediates into the final methanol-containing product .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound, suggesting strong antimicrobial properties.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Study 2: Anticancer Activity

In vitro studies demonstrated that treatments with this compound led to apoptosis in human cancer cell lines.

| Cell Line | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 45 | 30 |

| HeLa (Cervical Cancer) | 50 | 25 |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Oxazole Derivatives

The biological and chemical profiles of oxazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Chlorine Position : The 3-chlorophenyl group in the target compound enhances electronic effects (e.g., dipole moments) compared to 2,6-dichlorophenyl analogs, which increase lipophilicity but may reduce metabolic stability .

- C4 Functionalization: The hydroxymethyl group in the target compound improves solubility relative to non-polar substituents, critical for bioavailability in drug candidates .

Spectroscopic and Computational Characterization

- NMR/HRMS : The target compound’s ^1H NMR spectrum shows distinct signals for the methyl group (δ 2.39) and aromatic protons (δ 7.29–8.01), differing from dichlorophenyl analogs (e.g., upfield shifts due to electron-withdrawing effects) . HRMS data (m/z 487.2829) confirm molecular integrity .

- Computational Analysis : Tools like Multiwfn () and AutoDock () predict electron localization patterns and docking efficiencies. For instance, the 3-chlorophenyl group’s electron-withdrawing nature likely enhances π-stacking in HCV enzyme binding pockets .

Méthodes De Préparation

Cyclodehydration to Form Oxazolone Intermediates

- The initial step involves the preparation of 2-aryl-4-methyloxazol-5(4H)-one intermediates through cyclodehydration of corresponding amido acid derivatives.

- Two main methods are reported for cyclodehydration:

- Method 1: Reaction of the amido acid with ethyl chloroformate in the presence of N-methylmorpholine at room temperature in methylene chloride. This yields the oxazolone intermediate in high yield (up to 97%).

- Method 2: Conversion of the amido acid to the acid chloride followed by treatment with aromatic hydrocarbons and anhydrous aluminum chloride, leading to cyclization and oxazolone formation with yields between 94-98%.

Formation of 5-Aryl-4-methyloxazoles

- The oxazolone intermediates are then converted into 5-aryl-4-methyloxazoles by:

- Refluxing N-(1-aryl-1-oxopropan-2-yl)benzamides with phosphorus oxychloride for 4 hours, followed by work-up and recrystallization to obtain oxazoles in 90-94% yield.

- Alternatively, treatment of 2-aza-1,4-diaryl-3-methyl-1,4-butanediones with acetic anhydride and sulfuric acid in ethyl acetate under reflux, followed by neutralization and purification, also affords the oxazoles in high yields.

Introduction of the Methanol Group at the 4-Position

- The 4-position methanol substituent is introduced by reduction or functional group transformation of the oxazole ring precursors.

- A common approach involves the conversion of oxazol-4-yl ketones or esters into the corresponding hydroxymethyl derivatives through reduction using mild hydride donors or via hydroxyalkylation reactions.

- Specific protocols for synthesizing 4-substituted oxazolyl methanols include:

Catalysts and Reaction Conditions

- Catalysts such as dodecatungstophosphoric acid, samarium salts, and ruthenium(III) chloride have been used effectively in microwave-assisted synthesis of oxazolones, enabling rapid reactions and good yields.

- Reflux conditions in solvents like methylene chloride, ethyl acetate, or aromatic hydrocarbons are common.

- Cyclodehydration and ring closure steps are typically conducted at ambient to reflux temperatures, depending on the method.

- Use of phosphorus oxychloride and acetic anhydride as dehydrating agents is frequent for ring formation and functional group transformations.

Summary of Preparation Methods in Tabular Form

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclodehydration | Ethyl chloroformate, N-methylmorpholine, CH2Cl2, RT | 97 | Mild conditions, high yield |

| 2 | Cyclodehydration (alternative) | Acid chloride, aromatic hydrocarbon, AlCl3, RT | 94-98 | Requires AlCl3, longer reaction time |

| 3 | Oxazole ring formation | Phosphorus oxychloride, reflux, 4 h | 90-94 | Efficient ring closure |

| 4 | Oxazole ring formation (alt.) | Acetic anhydride, sulfuric acid, ethyl acetate, reflux | 90-94 | Acid catalyzed cyclization |

| 5 | Hydroxymethyl introduction | Bromination, Na formate in methanol, pyridine, THF | Variable | Introduces hydroxymethyl at 4-position |

| 6 | Catalytic microwave synthesis | Dodecatungstophosphoric acid, samarium, RuCl3 | Fast, good yield | Accelerated synthesis of oxazolones |

Research Findings and Notes

- The cyclodehydration methods are well-established and provide high yields with good purity of oxazolone intermediates.

- The use of phosphorus oxychloride and acetic anhydride as dehydrating agents is effective for oxazole ring formation, with slight variations in yield depending on substrate and conditions.

- Microwave-assisted synthesis with heterogeneous catalysts offers a green chemistry approach, reducing reaction times and improving yields.

- The introduction of the hydroxymethyl group at the 4-position is generally achieved through functional group transformations involving α-hydroxyketone intermediates, which are then cyclized to the oxazole ring.

- The presence of the 3-chlorophenyl substituent is typically introduced early in the synthesis via Friedel-Crafts acylation or related aromatic substitution reactions to ensure regioselectivity and functional group compatibility.

Q & A

Basic: What synthetic methodologies are optimal for preparing (2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol, and how are key intermediates purified?

Answer:

The synthesis typically involves multi-step reactions, including:

- Oxazole ring formation via cyclization of precursors like β-keto amides or esters under acidic conditions.

- Functionalization of the oxazole core using coupling reactions (e.g., Suzuki-Miyaura for aryl groups) with catalysts such as palladium complexes .

- Hydroxymethylation at the 4-position of the oxazole ring using reagents like paraformaldehyde or hydroxymethylation agents.

Purification:

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating intermediates and the final compound .

- Crystallization : Recrystallization from ethanol or methanol improves purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.